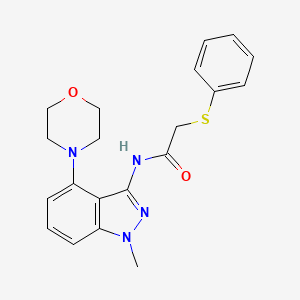

N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)-2-(phenylthio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)-2-(phenylthio)acetamide typically involves multi-step organic reactions, including condensation, cyclization, and functionalization steps. For instance, compounds with similar morpholine and indazole components have been synthesized by reacting specific benzoxazoles with chloroacetyl chloride in the presence of morpholine, demonstrating a broad spectrum of activity against certain microbial strains (Temiz-Arpacı et al., 2005). Another approach involves the condensation of isocyanates with amines to create compounds with potential biological activities, indicating a versatile method for creating diverse functional groups (Lu et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds within this category often features a complex arrangement of rings, including the indazole and morpholine moieties, which contribute to their biological activity. X-ray crystallography has been employed to determine the precise molecular structure, revealing the geometric configuration of these compounds and aiding in understanding their functional mechanisms (Lu et al., 2017).

Chemical Reactions and Properties

Compounds like N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)-2-(phenylthio)acetamide participate in various chemical reactions, including transamination, which plays a crucial role in their synthetic modifications. These reactions facilitate the introduction of different substituents, significantly altering the compound's chemical properties and biological activity (Dyachenko et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and stability, are critical for their application in different fields. The solubility in various solvents determines their ease of use in chemical reactions and biological studies. Studies have shown that modifications to the morpholine and indazole components can lead to significant changes in these physical properties, affecting their overall utility (Chin et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical agents and stability under various conditions, are essential for understanding the compound's behavior in chemical syntheses and biological systems. The presence of functional groups such as morpholine and indazole significantly contributes to the compound's chemical reactivity, enabling a range of chemical transformations and applications (Chin et al., 2010).

Scientific Research Applications

Biological Effects of Related Compounds

Biological Effects and Toxicology : Kennedy (2001) provides an extensive review on the toxicology and biological effects of acetamide and its derivatives, emphasizing their commercial importance and the biological consequences of exposure. This review may shed light on the safety profiles and toxicological aspects of structurally similar compounds, including the environmental and human health implications (Kennedy, 2001).

Pharmacogenetics and Metabolism

Paracetamol Metabolism and Genetic Differences : Zhao and Pickering (2011) discuss the metabolism of paracetamol, highlighting the genetic differences in its metabolism which could provide insights into how variations in genetic makeup can affect the metabolism of similar compounds. Understanding these metabolic pathways and genetic influences could be essential for developing personalized medical applications or for safer drug design (Zhao & Pickering, 2011).

Environmental and Analytical Chemistry

Environmental Protection and Adsorption Techniques : Igwegbe et al. (2021) review the adsorptive removal of acetaminophen from water, discussing the efficiency of various adsorbents. This research is crucial for environmental protection efforts and could inform on methods for removing related compounds from water sources, showcasing the importance of environmental chemistry in mitigating pharmaceutical pollution (Igwegbe et al., 2021).

Bioremediation

Bioremediation of Contaminated Agricultural Soil : Bara et al. (2017) focus on the bioremediation of agricultural soil contaminated by methyl parathion, an organophosphate pesticide. This study highlights the potential of using soil bacteria for the degradation of toxic substances, suggesting a path for the environmental management of hazardous chemicals through bioremediation techniques (Bara et al., 2017).

properties

IUPAC Name |

N-(1-methyl-4-morpholin-4-ylindazol-3-yl)-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-23-16-8-5-9-17(24-10-12-26-13-11-24)19(16)20(22-23)21-18(25)14-27-15-6-3-2-4-7-15/h2-9H,10-14H2,1H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBXSUUDWOPIQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)N3CCOCC3)C(=N1)NC(=O)CSC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5523328.png)

![N'-(3-chlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5523331.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]benzamide](/img/structure/B5523334.png)

![3-chloro-6-ethyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5523336.png)

![1-(2-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5523342.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5523356.png)

![ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B5523386.png)

![2,6-dimethyl-4-(1H-pyrazol-4-yl)furo[2,3-d]pyrimidine](/img/structure/B5523393.png)

![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5523425.png)